7-Hydroxyheptanal

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

CAS No. |

22054-13-3 |

|---|---|

Molecular Formula |

C7H14O2 |

Molecular Weight |

130.18 g/mol |

IUPAC Name |

7-hydroxyheptanal |

InChI |

InChI=1S/C7H14O2/c8-6-4-2-1-3-5-7-9/h6,9H,1-5,7H2 |

InChI Key |

JOXWSBFBXNGDFD-UHFFFAOYSA-N |

SMILES |

C(CCCO)CCC=O |

Canonical SMILES |

C(CCCO)CCC=O |

Origin of Product |

United States |

Foundational & Exploratory

7-Hydroxyheptanal chemical properties and structure

An In-depth Technical Guide to 7-Hydroxyheptanal

This technical guide provides a comprehensive overview of the chemical properties, structure, and synthesis of this compound, tailored for researchers, scientists, and professionals in drug development.

Introduction

This compound, with CAS Number 22054-13-3, is a bifunctional organic molecule containing both a hydroxyl (-OH) and an aldehyde (-CHO) group.[1][2][3] This structure makes it a versatile intermediate in organic synthesis. Its linear seven-carbon chain provides a flexible aliphatic backbone. The presence of two reactive functional groups at opposite ends of the chain allows for a variety of chemical transformations, making it a useful building block in the synthesis of more complex molecules, including aliphatic linkers for PROTACs.[4]

Chemical Structure and Identifiers

This compound consists of a heptane (B126788) chain where one terminus is a primary alcohol and the other is an aldehyde.

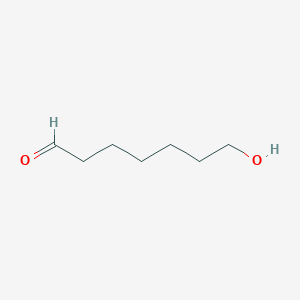

Caption: Chemical structure of this compound.

The molecule's key identifiers are summarized in the table below.

| Property | Value |

| IUPAC Name | This compound[5] |

| CAS Number | 22054-13-3[1][2][3] |

| Molecular Formula | C7H14O2[1][2][3][6] |

| Molecular Weight | 130.187 g/mol [1][7] |

| Canonical SMILES | C(CCCO)CCC=O[1][5] |

| InChI Key | JOXWSBFBXNGDFD-UHFFFAOYSA-N[2][3][5] |

| DSSTox Substance ID | DTXSID80451576[1][3][5] |

Physicochemical Properties

The physical and chemical properties of this compound are primarily predicted values from computational models. These properties are crucial for understanding its behavior in chemical reactions and for developing experimental protocols.

| Property | Value / Description | Source |

| Boiling Point | 214.5 ± 23.0 °C (Predicted) | [1] |

| Density | 0.937 ± 0.06 g/cm³ (Predicted) | [1] |

| LogP | 1.12810 | [1][2] |

| XLogP3 | 0.6 | [1][5] |

| Hydrogen Bond Donor Count | 1 | [1][5] |

| Hydrogen Bond Acceptor Count | 2 | [1][5] |

| Rotatable Bond Count | 6 | [1][5] |

| Topological Polar Surface Area | 37.3 Ų | [3][5] |

| Exact Mass | 130.099379685 Da | [1][5] |

| Complexity | 61.9 | [1][5] |

| Storage | Inert atmosphere, store in freezer, under -70°C | [6] |

Spectroscopic Data

Spectroscopic information is vital for the structural confirmation of this compound.

-

Infrared (IR) Spectroscopy : A synthesis procedure reported characteristic IR absorption bands (νmax) at 3400 cm⁻¹ (O-H stretch), 2700 cm⁻¹ (aldehyde C-H stretch), and 1710 cm⁻¹ (C=O stretch).[8]

-

Mass Spectrometry : GC-MS data for this compound is available, which is essential for determining its molecular weight and fragmentation pattern.[5]

Experimental Protocols: Synthesis

A common method for synthesizing this compound is through the oxidative cleavage of aleuritic acid.[8]

Detailed Methodology

This protocol is adapted from the procedure found in US Patent US04088695.[8]

-

Preparation of Sodium Aleuritate : Add sodium hydroxide (B78521) (13.2 g) dissolved in water (660 ml) to a suspension of aleuritic acid (100 g). Stir the mixture at a temperature between 0°C and 10°C to form a suspension of sodium aleuritate.[8]

-

Oxidative Cleavage : Over a period of 1 hour, add a solution of sodium periodate (B1199274) (80 g) in water (800 ml) to the sodium aleuritate suspension. It is critical to maintain the reaction temperature below 15°C during this addition.[8]

-

Reaction and Extraction : Add dichloromethane (B109758) (200 ml) to the mixture and continue stirring for an additional 2.5 hours at 15°C. Following this, add another portion of dichloromethane (300 ml) along with a saturated aqueous solution of sodium bicarbonate (100 ml) and stir vigorously.[8]

-

Workup : Remove the precipitated sodium iodate (B108269) by filtration. Separate the dichloromethane layer from the aqueous phase. Wash the aqueous phase with dichloromethane (500 ml).[8]

-

Isolation : Combine all dichloromethane extracts and dry them over anhydrous magnesium sulphate. Remove the solvent by vacuum distillation at a temperature below 40°C to yield the final product, this compound (43 g).[8]

Caption: Workflow for the synthesis of this compound.

Safety Information

According to available safety data, this compound is classified with the following hazard statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation).[4] Precautionary statements include recommendations for handling, storage, and disposal, such as P261 (Avoid breathing dust/fume/gas/mist/vapors/spray) and P280 (Wear protective gloves/protective clothing/eye protection/face protection).[4] Users should always consult the full Safety Data Sheet (SDS) before handling this chemical.

References

- 1. This compound|lookchem [lookchem.com]

- 2. This compound | CAS#:22054-13-3 | Chemsrc [chemsrc.com]

- 3. Page loading... [guidechem.com]

- 4. This compound | Aliphatic Linkers | Ambeed.com [ambeed.com]

- 5. Heptanal, 7-hydroxy- | C7H14O2 | CID 11007931 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. bldpharm.com [bldpharm.com]

- 7. chemsynthesis.com [chemsynthesis.com]

- 8. prepchem.com [prepchem.com]

- 9. This compound - CAS号 22054-13-3 - 摩贝百科 [m.molbase.cn]

An In-depth Technical Guide to 7-Hydroxyheptanal (CAS: 22054-13-3)

For Researchers, Scientists, and Drug Development Professionals

Introduction

7-Hydroxyheptanal, with the CAS number 22054-13-3, is a bifunctional organic molecule featuring a terminal aldehyde and a primary alcohol group separated by a six-carbon aliphatic chain. This unique structure makes it a valuable building block in organic synthesis. While extensive research on the specific biological activities of this compound is limited, its structural motifs suggest significant potential in the field of drug development, particularly as a flexible linker in the design of Proteolysis Targeting Chimeras (PROTACs). This guide provides a comprehensive overview of its chemical properties, synthesis, and potential applications.

Physicochemical and Spectroscopic Data

Quantitative data for this compound is summarized in the tables below, combining experimentally derived and predicted values from various chemical databases.

Table 1: General and Physicochemical Properties

| Property | Value | Source |

| CAS Number | 22054-13-3 | [1][2][3] |

| Molecular Formula | C₇H₁₄O₂ | [1][2][4] |

| Molecular Weight | 130.18 g/mol | [1][3] |

| Boiling Point (Predicted) | 214.5 ± 23.0 °C | [4] |

| Density (Predicted) | 0.937 ± 0.06 g/cm³ | [4] |

| LogP (Predicted) | 1.12810 | [4] |

| Hydrogen Bond Donor Count | 1 | [1][4] |

| Hydrogen Bond Acceptor Count | 2 | [1][4] |

| Rotatable Bond Count | 6 | [1][3][4] |

| Topological Polar Surface Area | 37.3 Ų | [1][3] |

| Exact Mass | 130.099379685 Da | [1][4] |

Table 2: Spectroscopic Data

| Spectroscopy Type | Data | Source |

| Infrared (IR) | νmax: 3400 cm⁻¹ (O-H stretch), 2700 cm⁻¹ (aldehyde C-H stretch), 1710 cm⁻¹ (C=O stretch) | |

| ¹³C NMR | Data available in spectral databases. | [1] |

| Mass Spectrometry (GC-MS) | Data available in spectral databases. | [1] |

Synthesis of this compound

A common and well-documented method for the synthesis of this compound involves the oxidative cleavage of aleuritic acid.

Experimental Protocol: Synthesis from Aleuritic Acid

This protocol is adapted from established literature procedures.

Materials:

-

Aleuritic acid (100 g)

-

Sodium hydroxide (B78521) (13.2 g)

-

Deionized water (1460 ml total)

-

Sodium periodate (B1199274) (80 g)

-

Dichloromethane (B109758) (1000 ml total)

-

Saturated aqueous sodium bicarbonate solution (100 ml)

-

Anhydrous magnesium sulfate

Procedure:

-

A solution of sodium hydroxide (13.2 g) in water (660 ml) is added to aleuritic acid (100 g). The resulting suspension is stirred at a temperature between 0°C and 10°C.

-

To the suspension of sodium aleuritate, a solution of sodium periodate (80 g) in water (800 ml) is added over a period of 1 hour. The temperature of the reaction mixture should not exceed 15°C.

-

Dichloromethane (200 ml) is added, and the mixture is stirred for an additional 2.5 hours at 15°C.

-

A further 300 ml of dichloromethane and 100 ml of saturated aqueous sodium bicarbonate are added, and the mixture is stirred vigorously.

-

The precipitated sodium iodate (B108269) is removed by filtration.

-

The dichloromethane layer is separated from the aqueous phase.

-

The aqueous phase is washed with dichloromethane (500 ml).

-

The combined dichloromethane extracts are dried over anhydrous magnesium sulfate.

-

The dichloromethane is removed under reduced pressure (in vacuo) at a temperature below 40°C to yield this compound (43 g).

Workflow Diagram:

References

A Comprehensive Technical Guide to the Physical Properties of 7-Hydroxyheptanal

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the known and predicted physical properties of 7-Hydroxyheptanal (CAS No. 22054-13-3), a bifunctional organic compound of interest in various chemical syntheses. Due to its aldehyde and hydroxyl functional groups, this compound exhibits a unique set of characteristics relevant to its handling, reactivity, and potential applications in research and development.

Core Physical Properties

While experimental data for some physical properties of this compound are limited in publicly available literature, several key parameters have been predicted through computational modeling. These properties are summarized in the table below.

| Physical Property | Value | Source |

| Molecular Formula | C₇H₁₄O₂ | [1][2][3][4] |

| Molecular Weight | 130.18 g/mol | [1][2][3][4] |

| Predicted Boiling Point | 214.5 ± 23.0 °C | [1] |

| Melting Point | Not available | [3] |

| Predicted Density | 0.937 ± 0.06 g/cm³ | [1] |

| Solubility | Soluble in organic solvents. Lower aldehydes are soluble in water, but solubility decreases as the carbon chain length increases.[5][6][7] | |

| LogP (Octanol-Water Partition Coefficient) | 1.12810 | [1] |

| Hydrogen Bond Donor Count | 1 | [1][2][4] |

| Hydrogen Bond Acceptor Count | 2 | [1][2][4] |

| Rotatable Bond Count | 6 | [1][2][4] |

| Topological Polar Surface Area | 37.3 Ų | [2][4] |

Experimental Protocols for Determination of Physical Properties

Determination of Boiling Point

The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure. For a compound like this compound, the boiling point can be determined using the following methods:

-

Simple Distillation: A small sample of the compound is heated in a distillation apparatus at atmospheric pressure. The temperature at which the liquid consistently condenses and is collected is recorded as the boiling point.

-

Micro-Boiling Point Determination: For smaller quantities, a Thiele tube or a similar apparatus can be used. A small amount of the sample is placed in a capillary tube along with a sealed-end melting point capillary tube (inverted). The apparatus is heated, and the temperature at which a rapid and continuous stream of bubbles emerges from the inner capillary is the boiling point.

Determination of Density

Density, the mass per unit volume, is a fundamental physical property.

-

Pycnometer Method: A pycnometer, a flask with a specific, accurately known volume, is weighed empty. It is then filled with the sample liquid (this compound), and the excess is removed. The pycnometer is weighed again. The density is calculated by dividing the mass of the liquid by the volume of the pycnometer. Temperature control is crucial for accurate measurements.

Determination of Solubility

The solubility of this compound in various solvents can be determined by the following procedure:

-

Visual Miscibility Test: A measured amount of the solute (this compound) is added to a measured volume of a solvent (e.g., water, ethanol, acetone) in a test tube.

-

The mixture is agitated (e.g., by vortexing) at a constant temperature.

-

The mixture is observed for the presence of a single, clear phase (indicating solubility) or multiple phases/cloudiness (indicating insolubility or partial solubility).

-

The process can be quantified by determining the maximum amount of solute that can be dissolved in a given amount of solvent to form a saturated solution.

Logical Relationship of Aldehyde Properties

The physical properties of aldehydes like this compound are dictated by their molecular structure, specifically the presence of the polar carbonyl group and the hydroxyl group, as well as the length of the carbon chain. The following diagram illustrates the logical relationships between these structural features and the resulting physical properties.

Caption: Relationship between structure and physical properties of hydroxy aldehydes.

Signaling Pathways and Experimental Workflows

A thorough review of the available scientific literature did not reveal any established signaling pathways or detailed experimental workflows directly involving this compound that would necessitate a complex graphical representation. The primary focus of existing research has been on its synthesis and basic chemical characterization.

References

- 1. This compound|lookchem [lookchem.com]

- 2. Page loading... [guidechem.com]

- 3. chemsynthesis.com [chemsynthesis.com]

- 4. Heptanal, 7-hydroxy- | C7H14O2 | CID 11007931 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Physical Properties of Aldehydes and Ketones Explained [vedantu.com]

- 6. Physical Properties of Ketones and Aldehydes | OpenOChem Learn [learn.openochem.org]

- 7. byjus.com [byjus.com]

Spectral Analysis of 7-Hydroxyheptanal: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the nuclear magnetic resonance (NMR) and mass spectrometry (MS) spectral data for the bifunctional molecule, 7-hydroxyheptanal. Due to the limited availability of experimentally derived public data, this guide presents a combination of referenced data and predicted spectral information based on established principles of spectroscopy. The provided experimental protocols are generalized for the analysis of hydroxy aldehydes and can be adapted for specific laboratory conditions.

Chemical Structure and Properties

This compound is an organic compound with the chemical formula C₇H₁₄O₂ and a molecular weight of 130.18 g/mol .[1][2][3][4] Its structure consists of a seven-carbon aliphatic chain with a terminal aldehyde group and a primary alcohol group at the opposite end. This bifunctional nature makes it a versatile building block in organic synthesis.

Predicted ¹H NMR Spectral Data

The ¹H NMR spectrum of this compound is predicted to show distinct signals corresponding to the different proton environments in the molecule. The chemical shifts are influenced by the electronegativity of the adjacent oxygen atoms in the aldehyde and alcohol functional groups. General chemical shift ranges for aldehydes and alcohols suggest the aldehydic proton appears far downfield (9-10 ppm), protons on the carbon adjacent to the aldehyde (α-carbon) are found around 2.0-2.5 ppm, and protons on the carbon bearing the hydroxyl group are typically observed between 3.5-5.5 ppm.[5][6][7]

Table 1: Predicted ¹H NMR Chemical Shifts for this compound in CDCl₃

| Chemical Shift (δ, ppm) | Multiplicity | Number of Protons | Assignment |

| ~9.77 | Triplet | 1H | H-1 (Aldehyde) |

| ~3.64 | Triplet | 2H | H-7 |

| ~2.42 | Doublet of Triplets | 2H | H-2 |

| ~1.65 - 1.55 | Multiplet | 4H | H-3, H-6 |

| ~1.42 - 1.32 | Multiplet | 4H | H-4, H-5 |

| (variable) | Singlet (broad) | 1H | -OH |

Note: The chemical shift of the hydroxyl proton is variable and can be confirmed by D₂O exchange.

Predicted ¹³C NMR Spectral Data

The ¹³C NMR spectrum of this compound is characterized by the presence of a signal for the carbonyl carbon at the downfield end of the spectrum. The presence of a carbonyl group is strongly indicated by a peak in the 190 to 215 ppm range.[8] PubChem indicates the availability of a ¹³C NMR spectrum for this compound, recorded on a Bruker AM-270 instrument.[1]

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound in CDCl₃

| Chemical Shift (δ, ppm) | Carbon Assignment |

| ~202.5 | C-1 (Carbonyl) |

| ~62.5 | C-7 |

| ~43.8 | C-2 |

| ~32.5 | C-6 |

| ~29.0 | C-4 |

| ~25.5 | C-5 |

| ~22.0 | C-3 |

Mass Spectrometry (MS) Data

Mass spectrometry of this compound would provide information about its molecular weight and fragmentation pattern. The molecular ion peak (M⁺) would be expected at an m/z corresponding to its molecular weight (130.18). PubChem indicates the availability of a GC-MS spectrum.[1] Common fragmentation patterns for aldehydes include α-cleavage and McLafferty rearrangement.[9]

Table 3: Predicted Mass Spectrum Fragmentation for this compound

| m/z | Proposed Fragment |

| 130 | [M]⁺ (Molecular Ion) |

| 112 | [M - H₂O]⁺ |

| 101 | [M - CHO]⁺ |

| 84 | [M - H₂O - C₂H₄]⁺ (from McLafferty rearrangement) |

| 44 | [C₂H₄O]⁺ (from McLafferty rearrangement) |

| 43 | [C₃H₇]⁺ or [C₂H₃O]⁺ |

Experimental Protocols

Nuclear Magnetic Resonance (NMR) Spectroscopy

A general protocol for obtaining NMR spectra of a hydroxy aldehyde like this compound is as follows:

-

Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in about 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, D₂O, or (CD₃)₂CO) in a standard 5 mm NMR tube. The choice of solvent can affect the chemical shifts.[10]

-

Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., Bruker, JEOL, Varian) with a field strength of 300 MHz or higher for better signal dispersion.

-

Data Acquisition:

-

¹H NMR: Acquire the spectrum using a standard pulse sequence. Key parameters to set include the spectral width, acquisition time, relaxation delay, and number of scans. Chemical shifts are typically referenced to an internal standard like tetramethylsilane (B1202638) (TMS) at 0.00 ppm.[11]

-

¹³C NMR: Acquire the spectrum with proton decoupling to simplify the spectrum to singlets for each unique carbon. A larger number of scans is usually required for ¹³C NMR due to the lower natural abundance of the ¹³C isotope.[11]

-

-

Data Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier transform, phase correction, and baseline correction to obtain the final spectrum.

Gas Chromatography-Mass Spectrometry (GC-MS)

A general protocol for the GC-MS analysis of a hydroxy aldehyde, which may require derivatization to improve volatility, is as follows:

-

Derivatization (Optional but Recommended): To enhance volatility and thermal stability, the hydroxyl and/or aldehyde group can be derivatized. A common method for aldehydes is derivatization with O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine (PFBHA).[12][13][14]

-

Sample Preparation: Prepare a dilute solution of the analyte (or its derivative) in a volatile organic solvent (e.g., dichloromethane, hexane). The concentration should be in the range of 1-10 µg/mL.[15]

-

Instrumentation: Use a gas chromatograph coupled to a mass spectrometer. The GC is equipped with a capillary column suitable for the analysis of semi-volatile compounds (e.g., a DB-5 or equivalent).

-

GC Conditions:

-

Injector: Set the injector temperature to a value that ensures efficient volatilization without thermal degradation (e.g., 250 °C).

-

Oven Program: Use a temperature gradient to separate the components of the sample. A typical program might start at a low temperature (e.g., 60 °C), hold for a few minutes, and then ramp up to a higher temperature (e.g., 280 °C).[12]

-

Carrier Gas: Use an inert gas, typically helium, as the carrier gas at a constant flow rate.

-

-

MS Conditions:

-

Ionization: Electron Ionization (EI) is commonly used, typically at 70 eV.[16]

-

Mass Analyzer: A quadrupole or ion trap mass analyzer is commonly used to scan a mass range (e.g., m/z 40-400).

-

-

Data Analysis: Identify the compound based on its retention time from the gas chromatogram and its mass spectrum, which can be compared to spectral libraries.

Logical Workflow for Spectral Analysis

The following diagram illustrates the logical workflow for the spectral analysis of a compound like this compound.

Caption: Workflow for the synthesis, purification, and spectral analysis of this compound.

References

- 1. Heptanal, 7-hydroxy- | C7H14O2 | CID 11007931 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. hmdb.ca [hmdb.ca]

- 3. This compound|lookchem [lookchem.com]

- 4. This compound | CAS#:22054-13-3 | Chemsrc [chemsrc.com]

- 5. 1H NMR Chemical Shift [sites.science.oregonstate.edu]

- 6. organicchemistrydata.netlify.app [organicchemistrydata.netlify.app]

- 7. compoundchem.com [compoundchem.com]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. ekwan.github.io [ekwan.github.io]

- 11. pubsapp.acs.org [pubsapp.acs.org]

- 12. gcms.cz [gcms.cz]

- 13. researchgate.net [researchgate.net]

- 14. Bioanalytical and Mass Spectrometric Methods for Aldehyde Profiling in Biological Fluids - PMC [pmc.ncbi.nlm.nih.gov]

- 15. uoguelph.ca [uoguelph.ca]

- 16. rsc.org [rsc.org]

Navigating the Matrix: A Technical Guide to the Solubility of 7-Hydroxyheptanal in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Introduction

7-Hydroxyheptanal, a bifunctional organic molecule featuring both a hydroxyl and an aldehyde group, presents a unique solubility profile that is critical for its application in various scientific domains, including organic synthesis, drug discovery, and materials science. Its utility as a versatile building block is intrinsically linked to its behavior in different solvent environments. This technical guide provides a comprehensive overview of the solubility characteristics of this compound in organic solvents, offering both qualitative analysis based on chemical principles and a detailed protocol for quantitative solubility determination.

Core Concepts: Predicting Solubility

The solubility of this compound is governed by the interplay of its polar and non-polar functionalities. The terminal hydroxyl (-OH) group is capable of forming hydrogen bonds, favoring solubility in polar solvents. Conversely, the seven-carbon aliphatic chain contributes to its non-polar character, promoting dissolution in non-polar organic solvents. This dual nature suggests that this compound will exhibit a broad range of solubilities across different solvent classes.

Based on the principle of "like dissolves like," we can predict the following general solubility trends:

-

High Solubility/Miscibility: Expected in polar protic solvents (e.g., ethanol, methanol) and polar aprotic solvents (e.g., acetone, ethyl acetate) where both hydrogen bonding and dipole-dipole interactions can occur.

-

Moderate to High Solubility: Likely in less polar solvents such as ethers (e.g., diethyl ether, tetrahydrofuran) and chlorinated solvents (e.g., dichloromethane).

-

Lower Solubility: Anticipated in non-polar aliphatic and aromatic hydrocarbons (e.g., hexane, toluene) where the influence of the polar hydroxyl and aldehyde groups is less pronounced.

Quantitative Solubility Data

As precise, experimentally determined solubility values for this compound across a wide range of organic solvents are not extensively documented in publicly available literature, the following table provides a qualitative and predicted solubility profile based on general chemical principles and data from analogous compounds. For mission-critical applications, experimental verification is strongly recommended.

| Solvent Class | Solvent Example | Predicted Solubility | Rationale |

| Alcohols | Methanol, Ethanol | High / Miscible | Polar protic nature allows for strong hydrogen bonding with the hydroxyl group of this compound. |

| Ketones | Acetone, Methyl Ethyl Ketone | High / Miscible | Polar aprotic nature with a strong dipole moment facilitates dissolution. |

| Esters | Ethyl Acetate | High | Good balance of polarity to interact with both functional groups of this compound. |

| Ethers | Diethyl Ether, Tetrahydrofuran (THF) | Moderate to High | Ethers can act as hydrogen bond acceptors, interacting with the hydroxyl group. |

| Chlorinated Solvents | Dichloromethane (DCM) | Moderate | Intermediate polarity allows for dissolution, though less effective than more polar solvents. |

| Aromatic Hydrocarbons | Toluene | Low to Moderate | Primarily non-polar interactions with the alkyl chain; the polar groups hinder high solubility. |

| Aliphatic Hydrocarbons | Hexane, Heptane | Low | Dominated by non-polar van der Waals forces, which are less effective at solvating the polar functional groups. |

Experimental Protocol: Gravimetric Method for Solubility Determination

To obtain precise quantitative solubility data for this compound, the following gravimetric method is recommended. This protocol is a standard and reliable approach for determining the solubility of a solid or liquid solute in a given solvent.

Objective: To determine the saturation solubility of this compound in a selected organic solvent at a specific temperature.

Materials:

-

This compound (high purity)

-

Selected organic solvent (analytical grade)

-

Analytical balance (readable to 0.1 mg)

-

Temperature-controlled shaker or water bath

-

Vials with screw caps

-

Syringe filters (e.g., 0.45 µm PTFE)

-

Pipettes and syringes

-

Evaporating dish or pre-weighed vials

-

Oven or vacuum desiccator

Methodology:

-

Preparation of Saturated Solution:

-

Add an excess amount of this compound to a known volume of the selected organic solvent in a sealed vial. The presence of undissolved solute is crucial to ensure saturation.

-

Place the vial in a temperature-controlled shaker or water bath set to the desired experimental temperature (e.g., 25 °C).

-

Allow the mixture to equilibrate for a sufficient period (e.g., 24-48 hours) with continuous agitation to ensure saturation is reached.

-

-

Sample Withdrawal and Filtration:

-

Once equilibrium is reached, cease agitation and allow the undissolved solid to settle.

-

Carefully withdraw a known volume of the supernatant using a pre-warmed syringe to prevent precipitation upon cooling.

-

Immediately filter the solution through a syringe filter into a pre-weighed vial. This step is critical to remove any undissolved microcrystals.

-

-

Solvent Evaporation and Mass Determination:

-

Accurately weigh the vial containing the filtered solution.

-

Evaporate the solvent from the vial using a gentle stream of nitrogen, a rotary evaporator, or by placing it in an oven at a temperature below the boiling point of this compound and the solvent's boiling point.

-

Once the solvent is completely removed, place the vial in a vacuum desiccator to remove any residual solvent traces and allow it to cool to room temperature.

-

Weigh the vial containing the dried this compound residue.

-

-

Calculation of Solubility:

-

The mass of the dissolved this compound is the final weight of the vial minus the initial weight of the empty vial.

-

The volume of the solvent is the volume of the aliquot taken.

-

Solubility can be expressed in various units, such as g/L, mg/mL, or mol/L.

Solubility (g/L) = (Mass of dissolved this compound in g / Volume of solvent aliquot in L)

-

Logical Workflow for Solubility Determination

Caption: Experimental workflow for the gravimetric determination of solubility.

Signaling Pathways and Broader Applications

Currently, there is no specific, well-documented signaling pathway in which the solubility of this compound is a critical limiting factor. However, in the context of drug development, should this molecule be identified as a pharmacophore or a key intermediate, its solubility would become a paramount parameter influencing bioavailability and formulation strategies. For instance, in the design of a prodrug, the solubility of the parent molecule in various physiological and non-physiological media would dictate the choice of promoieties to enhance its delivery and release.

The logical relationship for considering solubility in a drug development context is illustrated below.

Caption: The role of solubility in the drug development pipeline.

Conclusion

This compound is a molecule with significant potential in synthetic and applied chemistry. While comprehensive quantitative solubility data remains to be fully elucidated, a strong predictive understanding can be derived from its chemical structure. For applications requiring precise knowledge of its solubility, the detailed experimental protocol provided in this guide offers a robust methodology for its determination. As research into the applications of this compound expands, a deeper understanding of its behavior in various solvent systems will be indispensable for unlocking its full potential.

References

An In-depth Technical Guide on the Stability and Storage of 7-Hydroxyheptanal

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stability and recommended storage conditions for 7-Hydroxyheptanal (CAS No. 22054-13-3). Due to the limited availability of specific stability data for this compound, this guide draws upon general knowledge of aliphatic and hydroxyaldehydes, supplemented with available information for this compound itself.

Chemical and Physical Properties

This compound is a bifunctional molecule containing both a hydroxyl and an aldehyde group. Its properties are influenced by both functional groups, making it susceptible to particular degradation pathways.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₇H₁₄O₂ | --INVALID-LINK--[1] |

| Molecular Weight | 130.18 g/mol | --INVALID-LINK--[1] |

| Boiling Point | 214.5 ± 23.0 °C (Predicted) | LookChem[2] |

| Density | 0.937 ± 0.06 g/cm³ (Predicted) | LookChem[2] |

| XLogP3-AA | 0.6 | --INVALID-LINK--[1] |

| Hydrogen Bond Donor Count | 1 | --INVALID-LINK--[1] |

| Hydrogen Bond Acceptor Count | 2 | --INVALID-LINK--[1] |

Stability Profile and Potential Degradation Pathways

Aldehydes are readily oxidized to carboxylic acids. This can occur upon exposure to atmospheric oxygen and can be catalyzed by light and trace metal impurities. The primary degradation product of this compound via this pathway would be 7-hydroxyheptanoic acid.

Aliphatic aldehydes have a tendency to polymerize, especially in the presence of acid or base catalysts, or upon exposure to light and heat. This can lead to the formation of trimers (trioxanes) or higher molecular weight polymers. This process would result in a decrease in the purity of this compound and a potential increase in viscosity or solidification of the material.

The presence of a hydroxyl group in the same molecule allows for the possibility of intramolecular cyclization to form a cyclic hemiacetal. This is an equilibrium process. In the presence of external alcohols, this compound can form hemiacetals and subsequently acetals.

Recommended Storage Conditions

Given the potential for degradation, proper storage is crucial to maintain the integrity of this compound. Recommendations from various suppliers vary, highlighting the need for careful consideration of the intended use and desired shelf life.

Table 2: Supplier-Recommended Storage Conditions for this compound

| Supplier | Recommended Storage Conditions |

| Supplier A | Inert atmosphere, store in freezer, under -70°C |

| Supplier B | Store at 10°C - 25°C |

| Supplier C | Keep container tightly closed in a dry and well-ventilated place. Keep away from heat and sources of ignition. Handle and store under inert gas. |

For long-term storage and to minimize degradation, it is advisable to store this compound under an inert atmosphere (e.g., argon or nitrogen) at low temperatures. For frequent use, storing smaller aliquots can prevent repeated freeze-thaw cycles and exposure of the bulk material to air and moisture.

References

7-Hydroxyheptanal: A Technical Guide to Safety and Handling

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive safety and handling information for 7-Hydroxyheptanal. The following sections detail the chemical and physical properties, hazard classifications, personal protective equipment, first aid procedures, handling and storage protocols, and relevant experimental methodologies for safety assessment.

Chemical and Physical Properties

The following table summarizes the key physical and chemical properties of this compound.

| Property | Value | Reference |

| Molecular Formula | C7H14O2 | [1][2][3] |

| Molecular Weight | 130.187 g/mol | [1][2][3] |

| CAS Number | 22054-13-3 | [1][2] |

| Appearance | No information available | |

| Odor | No information available | |

| Boiling Point | 214.5 ± 23.0 °C (Predicted) | [1] |

| Density | 0.937 ± 0.06 g/cm³ (Predicted) | [1] |

| LogP | 1.12810 | [1] |

| Hydrogen Bond Donor Count | 1 | [1][2] |

| Hydrogen Bond Acceptor Count | 2 | [1][2] |

| Rotatable Bond Count | 6 | [1][2] |

Hazard Identification and Classification

This compound is classified as a hazardous substance. The following table outlines its hazard classifications according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS).

| Hazard Class | Category | Hazard Statement |

| Flammable Liquids | Category 3 | H226: Flammable liquid and vapor. |

| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation. |

| Hazardous to the Aquatic Environment, Acute Hazard | Category 2 | H401: Toxic to aquatic life. |

| Hazardous to the Aquatic Environment, Long-term Hazard | Category 3 | H412: Harmful to aquatic life with long lasting effects. |

Signal Word: Warning

Hazard Pictograms:

-

Flame

-

Exclamation Mark

-

(No pictogram for aquatic hazard in some jurisdictions)

Toxicology Information

Experimental Protocols for Safety Assessment

Standardized experimental protocols, such as those established by the Organisation for Economic Co-operation and Development (OECD), are crucial for evaluating the safety of chemicals.[4][5][6][7] In the absence of specific studies on this compound, the following OECD guidelines would be appropriate for assessing its potential hazards.

Skin Irritation/Corrosion

-

OECD Test Guideline 439: In Vitro Skin Irritation: Reconstructed Human Epidermis Test Method .[8][9] This test method evaluates the potential of a chemical to cause skin irritation by assessing its effect on a reconstructed human epidermis model.[8][9] The endpoint is cell viability, which is measured by the enzymatic conversion of the vital dye MTT into a blue formazan (B1609692) salt that is quantitatively measured after extraction from the tissues.[9] A reduction in cell viability below a certain threshold indicates that the substance is an irritant.[9]

-

OECD Test Guideline 431: In Vitro Skin Corrosion: Reconstructed Human Epidermis (RHE) Test Method .[8] This guideline is used to identify corrosive chemicals. The principle is similar to TG 439, but the exposure times are typically shorter to differentiate between irritation and corrosion.[8]

Aquatic Toxicity

-

OECD Test Guideline 203: Fish, Acute Toxicity Test .[10] This test is designed to determine the concentration of a substance that is lethal to 50% of a test population of fish (LC50) over a short exposure period. This data is essential for classifying the acute aquatic toxicity of a chemical.[10]

The following diagram illustrates a general workflow for assessing the skin irritation potential of a chemical according to OECD TG 439.

References

- 1. This compound|lookchem [lookchem.com]

- 2. Heptanal, 7-hydroxy- | C7H14O2 | CID 11007931 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. chemsynthesis.com [chemsynthesis.com]

- 4. oecd.org [oecd.org]

- 5. oecd.org [oecd.org]

- 6. OECD Guidelines for the Testing of Chemicals - Wikipedia [en.wikipedia.org]

- 7. OECD Guidelines for the Testing of Chemicals | Aarhus Clearinghouse [aarhusclearinghouse.unece.org]

- 8. downloads.regulations.gov [downloads.regulations.gov]

- 9. ChemSkin Reference Chemical Database for the Development of an In Vitro Skin Irritation Test - PMC [pmc.ncbi.nlm.nih.gov]

- 10. rrma-global.org [rrma-global.org]

7-Hydroxyheptanal: A Technical Overview of a Synthetically Derived Aldehyde

For the attention of: Researchers, scientists, and drug development professionals.

This technical guide addresses the current scientific understanding of 7-Hydroxyheptanal. Despite extensive investigation, there is a notable absence of published scientific literature detailing the discovery of this compound as a naturally occurring compound. Database searches and a thorough review of available research have not yielded evidence of its isolation from plant, animal, or microbial sources. Consequently, this document focuses on the available chemical and synthetic information for this molecule.

Physicochemical Properties

This compound is a bifunctional organic molecule containing both a hydroxyl and an aldehyde group. Its structure and properties make it a potential building block in organic synthesis. A summary of its key physicochemical data is presented in Table 1.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 22054-13-3 | [1][2] |

| Molecular Formula | C₇H₁₄O₂ | [1] |

| Molecular Weight | 130.18 g/mol | [3] |

| Predicted Boiling Point | 214.5 ± 23.0 °C | [4] |

| Predicted Density | 0.937 ± 0.06 g/cm³ | [4] |

| Predicted LogP | 1.12810 | [4] |

| Hydrogen Bond Donor Count | 1 | [3][4] |

| Hydrogen Bond Acceptor Count | 2 | [3][4] |

| Rotatable Bond Count | 6 | [3][4] |

| Exact Mass | 130.099379685 Da | [3][4] |

Synthesis of this compound

While not confirmed as a natural product, this compound can be synthesized from a naturally derived starting material, aleuritic acid. Aleuritic acid is a major component of shellac. The synthesis involves the oxidative cleavage of the vicinal diol in aleuritic acid.

Experimental Protocol: Synthesis from Aleuritic Acid[6]

Materials:

-

Aleuritic acid

-

Sodium hydroxide (B78521) (NaOH)

-

Sodium periodate (B1199274) (NaIO₄)

-

Dichloromethane (B109758) (CH₂Cl₂)

-

Saturated aqueous sodium bicarbonate (NaHCO₃)

-

Anhydrous magnesium sulfate (B86663) (MgSO₄)

-

Water

Procedure:

-

A suspension of aleuritic acid (100 g) is prepared in water (660 ml), and a solution of sodium hydroxide (13.2 g) in water is added while stirring at a temperature of 0° to 10° C.

-

To the resulting suspension of sodium aleuritate, a solution of sodium periodate (80 g) in water (800 ml) is added over a period of 1 hour. The temperature of the reaction mixture should not exceed 15° C.

-

Dichloromethane (200 ml) is added, and the mixture is stirred for an additional 2.5 hours at 15° C.

-

A further portion of dichloromethane (300 ml) and saturated aqueous sodium bicarbonate (100 ml) are added, and the mixture is stirred vigorously.

-

The precipitated sodium iodate (B108269) is removed by filtration.

-

The dichloromethane layer is separated from the aqueous phase.

-

The aqueous phase is washed with dichloromethane (500 ml).

-

The combined dichloromethane extracts are dried over anhydrous magnesium sulfate.

-

The dichloromethane is removed under reduced pressure (in vacuo) at a temperature below 40° C to yield this compound.

Yield: 43 g

Characterization Data:

-

νmax: 3400 cm⁻¹, 2700 cm⁻¹, 1710 cm⁻¹

The workflow for this synthesis is illustrated in the following diagram.

Caption: Synthetic workflow for this compound from aleuritic acid.

Conclusion

References

Spectroscopic Analysis of 7-Hydroxyheptanal: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

7-Hydroxyheptanal is a bifunctional organic molecule containing both a hydroxyl and an aldehyde group. This guide provides an in-depth overview of the spectroscopic techniques used to characterize this compound, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). Detailed experimental protocols, data interpretation, and representative spectral data are presented to facilitate its identification and analysis in research and development settings.

Introduction

This compound (C₇H₁₄O₂) is a linear seven-carbon chain with a terminal aldehyde group and a primary alcohol group at the opposite end. Its bifunctional nature makes it a versatile building block in organic synthesis and a molecule of interest in various chemical and biological studies. Accurate spectroscopic characterization is crucial for confirming its identity and purity. This document outlines the key spectroscopic methods for the analysis of this compound.

Spectroscopic Data

The following tables summarize the expected and reported spectroscopic data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule.

Table 1: Predicted ¹H NMR Data for this compound

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~9.77 | t | 1H | -CHO (H1) |

| ~3.64 | t | 2H | -CH₂OH (H7) |

| ~2.42 | dt | 2H | -CH₂CHO (H2) |

| ~1.62 | m | 2H | -CH₂- (H3) |

| ~1.57 | m | 2H | -CH₂- (H6) |

| ~1.38 | m | 4H | -CH₂- (H4, H5) |

| (variable) | br s | 1H | -OH |

Note: Predicted data is based on standard chemical shift values for similar functional groups. The hydroxyl proton signal is often broad and its chemical shift can vary with concentration and solvent.

Table 2: Predicted ¹³C NMR Data for this compound

| Chemical Shift (δ) ppm | Assignment |

| ~202.9 | C1 (-CHO) |

| ~62.9 | C7 (-CH₂OH) |

| ~43.9 | C2 |

| ~32.6 | C6 |

| ~29.1 | C4 or C5 |

| ~25.6 | C5 or C4 |

| ~22.0 | C3 |

Note: Predicted data based on typical values for aliphatic aldehydes and alcohols.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule.

Table 3: Infrared (IR) Spectroscopy Data for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3400 | Strong, Broad | O-H stretch (alcohol)[1] |

| ~2930, ~2860 | Strong | C-H stretch (aliphatic) |

| ~2700 | Medium, Sharp | C-H stretch (aldehyde)[1] |

| ~1710 | Strong, Sharp | C=O stretch (aldehyde)[1] |

| ~1460 | Medium | C-H bend (alkane) |

| ~1050 | Medium | C-O stretch (primary alcohol) |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.

Table 4: Expected Mass Spectrometry Data for this compound

| m/z | Relative Intensity | Assignment |

| 130 | Low | [M]⁺ (Molecular Ion) |

| 112 | Moderate | [M - H₂O]⁺ |

| 101 | Moderate | [M - CHO]⁺ |

| 84 | High | McLafferty rearrangement product |

| 71 | High | [C₅H₁₁]⁺ fragment |

| 57 | High | [C₄H₉]⁺ fragment |

| 44 | High | [CH₂=CHOH]⁺ (from cleavage alpha to aldehyde) |

| 31 | High | [CH₂OH]⁺ |

Note: Fragmentation patterns are predicted based on the functional groups present.

Experimental Protocols

Detailed methodologies for the spectroscopic analysis of this compound are provided below.

Synthesis of this compound

A common synthesis route for this compound involves the oxidative cleavage of aleuritic acid.[1]

Caption: Synthesis of this compound from Aleuritic Acid.

NMR Spectroscopy Protocol

-

Sample Preparation: Dissolve approximately 10-20 mg of this compound in 0.5-0.7 mL of deuterated chloroform (B151607) (CDCl₃) or another suitable deuterated solvent. Add a small amount of tetramethylsilane (B1202638) (TMS) as an internal standard (0 ppm).

-

Instrumentation: A 400 MHz or higher field NMR spectrometer.

-

¹H NMR Parameters:

-

Pulse Sequence: Standard single-pulse sequence.

-

Spectral Width: 0-12 ppm.

-

Acquisition Time: 3-4 seconds.

-

Relaxation Delay: 1-2 seconds.

-

Number of Scans: 16-64, depending on sample concentration.

-

-

¹³C NMR Parameters:

-

Pulse Sequence: Proton-decoupled pulse sequence (e.g., zgpg30).

-

Spectral Width: 0-220 ppm.

-

Acquisition Time: 1-2 seconds.

-

Relaxation Delay: 2-5 seconds.

-

Number of Scans: 1024 or more, as ¹³C has a low natural abundance.

-

Infrared (IR) Spectroscopy Protocol

-

Sample Preparation: For a neat sample, place a drop of this compound between two potassium bromide (KBr) or sodium chloride (NaCl) salt plates.

-

Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer.

-

Parameters:

-

Spectral Range: 4000-400 cm⁻¹.

-

Resolution: 4 cm⁻¹.

-

Number of Scans: 16-32.

-

A background spectrum of the clean salt plates should be taken prior to the sample scan.

-

Gas Chromatography-Mass Spectrometry (GC-MS) Protocol

-

Sample Preparation: Prepare a dilute solution of this compound (e.g., 1 mg/mL) in a volatile solvent such as dichloromethane (B109758) or hexane.

-

Instrumentation: A Gas Chromatograph coupled to a Mass Spectrometer with an electron ionization (EI) source.

-

GC Parameters:

-

Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).

-

Injector Temperature: 250°C.

-

Oven Program: Start at 50°C, hold for 2 minutes, then ramp at 10°C/min to 250°C and hold for 5 minutes.

-

Carrier Gas: Helium at a constant flow rate of 1 mL/min.

-

-

MS Parameters:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Source Temperature: 230°C.

-

Mass Range: m/z 30-300.

-

Data Interpretation and Logical Workflow

The following diagram illustrates the logical workflow for the spectroscopic identification of this compound.

Caption: Logical workflow for the spectroscopic identification of this compound.

Conclusion

The combination of NMR, IR, and MS provides a comprehensive characterization of this compound. IR spectroscopy confirms the presence of the key hydroxyl and aldehyde functional groups. Mass spectrometry verifies the molecular weight and provides characteristic fragmentation patterns. Finally, ¹H and ¹³C NMR spectroscopy elucidates the precise carbon-hydrogen framework of the molecule. The protocols and data presented in this guide serve as a valuable resource for researchers and scientists working with this compound.

References

Technical Overview of 7-Hydroxyheptanal: Molecular Properties

Audience: Researchers, scientists, and drug development professionals.

This technical guide provides essential molecular information for 7-Hydroxyheptanal, a bifunctional organic compound featuring both a hydroxyl and an aldehyde group. This structure makes it a valuable intermediate in various chemical syntheses.

Core Molecular Data

The fundamental molecular properties of this compound are summarized below. This data is critical for stoichiometric calculations, analytical characterization, and experimental design.

| Property | Value | Reference |

| Molecular Formula | C₇H₁₄O₂ | [1][2][3][4][5] |

| Molecular Weight | 130.18 g/mol | [2][3][5] |

| Exact Mass | 130.099379685 Da | [1][2] |

Experimental Protocols and Further Research

The synthesis and application of this compound can be explored through various experimental protocols. However, providing detailed, novel methodologies for specific experiments falls outside the scope of this document. Researchers are encouraged to consult peer-reviewed chemical literature for established synthetic routes, purification techniques, and analytical procedures.

Structural and Informational Relationship

The following diagram illustrates the logical connection between the common name of the compound and its fundamental molecular properties.

Caption: Logical flow from chemical name to molecular formula and weight.

References

Methodological & Application

Synthesis of 7-Hydroxyheptanal from Aleuritic Acid: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the synthesis of 7-hydroxyheptanal from aleuritic acid, a readily available natural product. The synthesis is achieved through an oxidative cleavage of the vicinal diol in aleuritic acid using sodium periodate (B1199274). This method offers a straightforward and efficient route to this compound, a valuable bifunctional molecule with applications in the synthesis of various specialty chemicals and pharmaceutical intermediates. These notes include a detailed experimental protocol, safety precautions, a summary of analytical data, and a mechanistic overview of the key reaction step.

Introduction

Aleuritic acid, (9,10,16-trihydroxyhexadecanoic acid), is a major component of shellac and serves as a versatile and renewable starting material for chemical synthesis. Its unique structure, featuring a vicinal diol and a terminal hydroxyl group, allows for selective chemical transformations. The oxidative cleavage of the 9,10-diol moiety provides a direct pathway to produce azelaic acid derivatives and, as described herein, this compound. This compound is a useful synthon possessing both an aldehyde and a primary alcohol functionality, making it a valuable building block in the synthesis of complex molecules, including fragrances, polymers, and pharmaceuticals. The protocol detailed below is based on a well-established method utilizing sodium periodate as the oxidizing agent.

Data Presentation

A summary of the key quantitative and qualitative data for the synthesis of this compound from aleuritic acid is presented in the tables below.

Table 1: Reactant and Product Information

| Compound | Molecular Formula | Molar Mass ( g/mol ) | Role |

| Aleuritic Acid | C₁₆H₃₂O₅ | 304.42 | Starting Material |

| Sodium Hydroxide | NaOH | 40.00 | Reagent |

| Sodium Periodate | NaIO₄ | 213.89 | Oxidizing Agent |

| This compound | C₇H₁₄O₂ | 130.18 | Product |

Table 2: Experimental Parameters and Results

| Parameter | Value | Reference |

| Starting Amount of Aleuritic Acid | 100 g | [1] |

| Yield of this compound | 43 g | [1] |

| Theoretical Yield | ~42.7 g | Calculated |

| Percent Yield | ~100% | Calculated |

| Reaction Temperature | 0 - 15 °C | [1] |

| Reaction Time | 3.5 hours | [1] |

Table 3: Analytical Data for this compound

| Analysis | Data | Reference |

| Infrared (IR) Spectroscopy | νmax 3400 cm⁻¹ (O-H stretch), 2700 cm⁻¹ (aldehyde C-H stretch), 1710 cm⁻¹ (C=O stretch) | [1] |

| ¹³C NMR Spectroscopy | Data available on PubChem | [2] |

| Mass Spectrometry (GC-MS) | Data available on PubChem | [2] |

| Physical Appearance | Not specified, likely an oil | |

| Boiling Point | 214.5 ± 23.0 °C (Predicted) | [3] |

| Density | 0.937 ± 0.06 g/cm³ (Predicted) | [3] |

Signaling Pathways and Experimental Workflows

Reaction Mechanism: Periodate Cleavage of Aleuritic Acid

The core of this synthesis is the Malaprade reaction, the oxidative cleavage of a vicinal diol by periodate. The reaction proceeds through a cyclic periodate ester intermediate, which then fragments to yield the two carbonyl compounds.

References

Application Notes and Protocols: 7-Hydroxyheptanal as a Bifunctional Linker in PROTACs

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Proteolysis Targeting Chimeras (PROTACs) are heterobifunctional molecules that induce the degradation of specific target proteins by hijacking the cell's natural ubiquitin-proteasome system. A PROTAC consists of three key components: a ligand that binds to the protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a linker that connects these two moieties. The linker is a critical determinant of a PROTAC's efficacy, influencing the formation and stability of the ternary complex between the POI and the E3 ligase.

While the specific use of 7-hydroxyheptanal as a bifunctional linker in PROTACs is not extensively documented in publicly available literature, its aliphatic nature—a seven-carbon chain with hydroxyl and aldehyde functionalities—is representative of the simple alkyl linkers commonly employed in PROTAC design. These linkers offer flexibility, which can be crucial for achieving a productive ternary complex formation.

This document provides a representative set of application notes and protocols using a well-characterized PROTAC, dBET1 , which targets the BRD4 protein for degradation by recruiting the Cereblon (CRBN) E3 ligase. The linker in dBET1, while not identical to this compound, contains a flexible alkyl chain, making it a suitable model for illustrating the principles and methodologies applicable to PROTACs with aliphatic linkers.

I. Quantitative Data Presentation

The efficacy of a PROTAC is primarily assessed by its ability to induce the degradation of the target protein. Key parameters include the half-maximal degradation concentration (DC50) and the maximum percentage of degradation (Dmax). The following table summarizes the degradation profile of dBET1.

| PROTAC Name | Target Protein | E3 Ligase Recruited | Cell Line | DC50 | Dmax | Timepoint | Reference |

| dBET1 | BRD4 | Cereblon (CRBN) | MV4;11 | 430 nM | >95% | 24 hours | [1][2] |

| dBET1 | BRD4 | Cereblon (CRBN) | Breast Cancer Cells | 430 nM | Not Reported | Not Reported |

II. Experimental Protocols

Protocol 1: Synthesis of a Representative PROTAC (dBET1)

This protocol describes the synthesis of dBET1, which involves the coupling of the BRD4 ligand (+)-JQ1, a linker, and the CRBN ligand pomalidomide (B1683931). This serves as a representative synthesis for a PROTAC with an aliphatic-containing linker.

Materials and Reagents:

-

(+)-JQ1

-

Pomalidomide

-

Alkyl linker with appropriate functional groups (e.g., a diamine or a halide and an amine)

-

Coupling reagents (e.g., HATU, PyBOP)

-

Bases (e.g., DIPEA, Et3N)

-

Solvents (e.g., DMF, DCM)

-

Trifluoroacetic acid (TFA) for deprotection if using Boc-protected linkers

-

Silica gel for column chromatography

-

Solvents for chromatography (e.g., Hexanes, Ethyl Acetate, Methanol)

Procedure:

Step 1: Synthesis of Linker-Pomalidomide Conjugate

-

To a solution of pomalidomide in DMF, add a suitable base (e.g., K2CO3) and the linker precursor (e.g., a bifunctional alkyl halide).

-

Stir the reaction at room temperature or with gentle heating until the starting material is consumed (monitor by LC-MS).

-

Extract the product with an organic solvent and purify by flash column chromatography to obtain the linker-pomalidomide conjugate.

Step 2: Coupling of Linker-Pomalidomide with (+)-JQ1

-

If the linker on the pomalidomide conjugate has a protecting group (e.g., Boc), deprotect it using standard conditions (e.g., TFA in DCM).

-

Dissolve the deprotected linker-pomalidomide and (+)-JQ1 (which has a carboxylic acid handle) in DMF.

-

Add a coupling reagent (e.g., HATU) and a base (e.g., DIPEA).

-

Stir the reaction at room temperature until completion (monitor by LC-MS).

-

Purify the final PROTAC (dBET1) by preparative HPLC.

-

Characterize the final product by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).

Protocol 2: Western Blot Analysis for BRD4 Degradation

This protocol details the procedure to assess the degradation of BRD4 in cells treated with the PROTAC.[3][4][5]

Materials and Reagents:

-

Cell line of interest (e.g., MV4;11, HEK293T)

-

Complete cell culture medium

-

PROTAC stock solution (e.g., 10 mM in DMSO)

-

RIPA lysis buffer supplemented with protease and phosphatase inhibitors

-

BCA protein assay kit

-

Laemmli sample buffer (4x)

-

SDS-PAGE gels (e.g., 4-15% gradient gels)

-

PVDF or nitrocellulose membranes

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies: anti-BRD4, anti-GAPDH (or other loading control)

-

HRP-conjugated secondary antibody

-

Enhanced chemiluminescence (ECL) substrate

-

Imaging system for chemiluminescence detection

Procedure:

-

Cell Seeding and Treatment: Seed cells in a 6-well plate at a density that will result in 70-80% confluency at the time of harvesting. Allow cells to adhere overnight. Treat cells with varying concentrations of the PROTAC (e.g., 0, 10, 100, 500, 1000 nM) for a specified duration (e.g., 24 hours). Include a vehicle control (DMSO).

-

Cell Lysis: Aspirate the media and wash the cells with ice-cold PBS. Add 100-200 µL of ice-cold RIPA buffer to each well. Scrape the cells and transfer the lysate to a microcentrifuge tube. Incubate on ice for 30 minutes with vortexing every 10 minutes. Centrifuge at 14,000 rpm for 15 minutes at 4°C. Collect the supernatant.

-

Protein Quantification: Determine the protein concentration of each lysate using the BCA protein assay according to the manufacturer's instructions.

-

Sample Preparation: Normalize the protein concentration of all samples. Add 4x Laemmli buffer to a final concentration of 1x. Boil the samples at 95°C for 5-10 minutes.

-

SDS-PAGE and Protein Transfer: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel. Run the gel until adequate separation is achieved. Transfer the proteins to a PVDF membrane.

-

Immunoblotting:

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary anti-BRD4 antibody overnight at 4°C.

-

Wash the membrane three times with TBST for 10 minutes each.

-

Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane three times with TBST for 10 minutes each.

-

-

Detection and Analysis: Add the ECL substrate to the membrane. Capture the chemiluminescent signal using an imaging system. Quantify the band intensities using software like ImageJ. Normalize the BRD4 band intensity to the loading control (e.g., GAPDH).

III. Mandatory Visualizations

Diagram 1: General PROTAC Mechanism of Action

Caption: General mechanism of action for a PROTAC molecule.

Diagram 2: Experimental Workflow for PROTAC Evaluation

Caption: Experimental workflow for PROTAC synthesis and evaluation.

Diagram 3: BRD4 and the PI3K/Akt Signaling Pathway

Caption: Simplified diagram of BRD4's role in the PI3K/Akt/MYC pathway.

References

Application Notes and Protocols: The Use of 7-Hydroxyheptanal in Natural Product Synthesis

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the utilization of 7-hydroxyheptanal as a versatile building block in the synthesis of natural products. The focus is on its application in the construction of key carbon-carbon double bonds via olefination reactions, which are fundamental transformations in the assembly of complex molecules such as insect pheromones and prostaglandins.

Application in Insect Pheromone Synthesis: (Z)-7-Dodecen-1-ol

This compound is a valuable precursor for the synthesis of various insect sex pheromones. A notable example is the synthesis of (Z)-7-dodecen-1-ol, a component of the sex pheromone for several lepidopteran species. The key transformation involves a stereoselective Wittig reaction to install the (Z)-alkene moiety.

Reaction Scheme: Synthesis of (Z)-7-Dodecen-1-ol

The overall synthetic strategy involves the protection of the hydroxyl group of this compound, followed by a Wittig reaction with a C5 phosphorane, and subsequent deprotection and reduction to yield the target pheromone. A crucial step is the stereoselective formation of the cis-double bond.

Caption: Synthetic pathway to (Z)-7-dodecen-1-ol.

Quantitative Data

The following table summarizes the typical yields for the key steps in the synthesis of (Z)-7-dodecen-1-ol from this compound.

| Step | Reaction | Reagents | Solvent | Temperature (°C) | Yield (%) | Z:E Ratio |

| 1. Protection | Tetrahydropyranylation | Dihydropyran, p-TsOH (cat.) | CH2Cl2 | 0 to RT | >95 | N/A |

| 2. Wittig Reaction | Olefination | n-Pentyltriphenylphosphonium bromide, n-BuLi | THF | -78 to RT | ~85 | >95:5 |

| 3. Deprotection | Acetal Cleavage | p-TsOH, MeOH | MeOH | RT | ~90 | N/A |

| 4. (Final Product) | (Z)-7-Dodecen-1-ol | - | - | - | - | - |

Experimental Protocol: Stereoselective Wittig Reaction

This protocol details the key olefination step to form the (Z)-alkene.

Materials:

-

7-(Tetrahydro-2H-pyran-2-yloxy)heptanal

-

n-Pentyltriphenylphosphonium bromide

-

n-Butyllithium (n-BuLi) in hexanes

-

Anhydrous Tetrahydrofuran (THF)

-

Saturated aqueous ammonium (B1175870) chloride (NH4Cl) solution

-

Diethyl ether

-

Anhydrous magnesium sulfate (B86663) (MgSO4)

Procedure:

-

To a flame-dried, three-necked round-bottom flask under an argon atmosphere, add n-pentyltriphenylphosphonium bromide (1.2 eq).

-

Add anhydrous THF and cool the resulting suspension to 0 °C in an ice bath.

-

Slowly add n-butyllithium (1.1 eq) dropwise. The solution will turn a deep red or orange color, indicating the formation of the ylide.

-

Stir the mixture at 0 °C for 1 hour.

-

Cool the reaction mixture to -78 °C using a dry ice/acetone bath.

-

Slowly add a solution of 7-(tetrahydro-2H-pyran-2-yloxy)heptanal (1.0 eq) in anhydrous THF dropwise.

-

Allow the reaction to stir at -78 °C for 2 hours, then slowly warm to room temperature and stir overnight.

-

Quench the reaction by the slow addition of saturated aqueous NH4Cl solution.

-

Extract the aqueous layer with diethyl ether (3 x 50 mL).

-

Combine the organic layers, wash with brine, and dry over anhydrous MgSO4.

-

Filter and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica (B1680970) gel (eluent: hexane/ethyl acetate (B1210297) gradient) to afford the protected (Z)-7-dodecen-1-ol.

Application in Prostaglandin (B15479496) Synthesis: A Representative Olefination

In the landmark total syntheses of prostaglandins, such as those pioneered by E.J. Corey, the installation of the upper (α) and lower (ω) side chains onto the cyclopentane (B165970) core is a critical phase. This is often achieved through olefination reactions like the Wittig or Horner-Wadsworth-Emmons (HWE) reactions. This compound serves as a model precursor for the C7 α-side chain.

Conceptual Workflow: Prostaglandin Side Chain Installation

The general strategy involves the reaction of a functionalized cyclopentanone (B42830) derivative (often a lactol derived from the "Corey lactone") with a phosphorus ylide or a phosphonate (B1237965) carbanion to construct the α-side chain.

Caption: General workflow for prostaglandin side chain attachment.

Reaction Scheme: Horner-Wadsworth-Emmons (HWE) Reaction for the α-Side Chain

The HWE reaction is often preferred over the Wittig reaction in complex syntheses due to the easier removal of the phosphate (B84403) byproduct and often better E-selectivity when desired. For the synthesis of the natural PGF2α, a Z-selective Wittig reaction is typically employed for the α-chain. However, for illustrative purposes of a common olefination with a 7-carbon aldehyde, an HWE protocol is provided.

Caption: HWE reaction of this compound.

Representative Quantitative Data for HWE Olefination

| Reaction | Reagents | Solvent | Base | Temperature (°C) | Yield (%) | E:Z Ratio |

| Horner-Wadsworth-Emmons Olefination | Triethyl phosphonoacetate, this compound | THF | NaH | 0 to RT | 80-90 | >95:5 |

Experimental Protocol: Horner-Wadsworth-Emmons Reaction

This protocol provides a general method for the HWE reaction of this compound with triethyl phosphonoacetate. The hydroxyl group may require protection depending on the specific synthetic route.

Materials:

-

Triethyl phosphonoacetate

-

Sodium hydride (NaH), 60% dispersion in mineral oil

-

Anhydrous Tetrahydrofuran (THF)

-

This compound

-

Saturated aqueous ammonium chloride (NH4Cl) solution

-

Ethyl acetate

-

Brine

-

Anhydrous sodium sulfate (Na2SO4)

Procedure:

-

To a flame-dried, three-necked round-bottom flask under an argon atmosphere, add sodium hydride (1.1 eq) and wash with anhydrous hexanes to remove the mineral oil.

-

Add anhydrous THF and cool the suspension to 0 °C.

-

Slowly add triethyl phosphonoacetate (1.1 eq) dropwise. Hydrogen gas will evolve.

-

Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 30 minutes.

-

Cool the reaction mixture back to 0 °C and add a solution of this compound (1.0 eq) in anhydrous THF dropwise.

-

Allow the reaction to warm to room temperature and stir for 3-4 hours, or until TLC analysis indicates the consumption of the aldehyde.

-

Carefully quench the reaction by the slow addition of saturated aqueous NH4Cl solution at 0 °C.

-

Extract the aqueous layer with ethyl acetate (3 x 50 mL).

-

Combine the organic layers, wash with brine, and dry over anhydrous Na2SO4.

-

Filter and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield the α,β-unsaturated ester.

Application of 7-Hydroxyheptanal in the Synthesis of Insect Pheromones

For Researchers, Scientists, and Drug Development Professionals

Introduction

7-Hydroxyheptanal is a valuable bifunctional molecule increasingly utilized as a versatile starting material in the synthesis of various insect pheromones. Its seven-carbon backbone, featuring a terminal aldehyde and a primary alcohol, provides two key functional groups that can be selectively manipulated to build the longer carbon chains and specific functionalities characteristic of many lepidopteran sex pheromones. This application note details the use of this compound in the synthesis of (Z)-7-dodecen-1-yl acetate (B1210297), a key component of the sex pheromone for several pest species, including the cabbage looper (Trichoplusia ni). The synthetic strategy hinges on a stereoselective Wittig reaction to construct the characteristic Z-alkene bond.

Key Applications and Synthetic Strategy

The primary application of this compound in this context is as a C7 building block. The aldehyde functionality serves as the electrophilic partner in a Wittig reaction, allowing for the introduction of the remaining carbon atoms of the target pheromone. The hydroxyl group is typically protected during this step and then deprotected and acetylated in the final stages of the synthesis.

A key transformation is the stereoselective Wittig reaction, which is crucial for establishing the (Z)- or cis-configuration of the double bond, a common structural motif in insect sex pheromones that is critical for biological activity.

Synthesis of (Z)-7-Dodecen-1-yl Acetate from this compound

The synthesis of (Z)-7-dodecen-1-yl acetate from a this compound precursor is a notable example of its application.[1] The overall synthetic pathway involves the protection of the hydroxyl group of this compound, followed by a stereoselective Wittig reaction with a suitable phosphonium (B103445) ylide, and subsequent deprotection and acetylation.

Diagram of the Synthetic Workflow

Caption: Synthetic workflow for (Z)-7-Dodecen-1-yl Acetate from this compound.

Experimental Protocols

The following protocols are based on established methodologies for Wittig reactions and subsequent transformations in pheromone synthesis.[1]

Part 1: Protection of this compound (Example: Acetylation)

-

Materials: this compound, acetic anhydride (B1165640), pyridine (B92270), dichloromethane (B109758) (DCM).

-

Procedure:

-

Dissolve this compound (1.0 eq) in dry DCM in a round-bottom flask under a nitrogen atmosphere.

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add pyridine (1.2 eq) followed by the dropwise addition of acetic anhydride (1.1 eq).

-

Allow the reaction mixture to warm to room temperature and stir for 4-6 hours.

-

Monitor the reaction by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction with saturated aqueous sodium bicarbonate solution.

-

Extract the aqueous layer with DCM (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield 7-oxoheptyl acetate.

-

Part 2: Wittig Reaction for the Synthesis of (Z)-7-Dodecen-1-yl Acetate

This key step utilizes a Wittig reaction between the protected 7-oxoheptyl acetate and an appropriate phosphonium ylide to form the desired Z-alkene.[1]

-

Materials: Pentyltriphenylphosphonium bromide, sodium amide (or other strong base), liquid ammonia (B1221849) (or anhydrous THF), 7-oxoheptyl acetate.

-

Procedure:

-

In a flame-dried, three-necked flask equipped with a stirrer, condenser, and dropping funnel, suspend pentyltriphenylphosphonium bromide (1.1 eq) in anhydrous solvent (e.g., THF or liquid ammonia) under a nitrogen atmosphere.

-

Add a strong base such as sodium amide (1.1 eq) portion-wise at low temperature (-33 °C for liquid ammonia or -78 °C for THF) to generate the deep red-colored ylide.

-

Stir the ylide solution for 1-2 hours at this temperature.

-

Slowly add a solution of 7-oxoheptyl acetate (1.0 eq) in the same anhydrous solvent via the dropping funnel.

-

After the addition, allow the reaction mixture to stir at low temperature for several hours, then let it warm to room temperature and stir overnight.

-

Quench the reaction by the addition of saturated aqueous ammonium (B1175870) chloride solution.

-

Extract the product with diethyl ether or hexane.

-

Wash the combined organic extracts with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica (B1680970) gel to isolate (Z)-7-dodecen-1-yl acetate.

-

Data Presentation

The following table summarizes the key quantitative data for the synthesis of (Z)-7-dodecen-1-yl acetate.

| Product | Starting Material | Key Reagents | Solvent | Yield (%) | Purity (%) | Analytical Method |

| (Z)-7-Dodecen-1-yl Acetate | 7-Oxoheptyl Acetate | Pentyltriphenylphosphonium bromide, Sodium Amide | Liquid Ammonia/THF | 70-85 | >95 (Z-isomer) | GC-MS, ¹H NMR |

Signaling Pathway Diagram (Wittig Reaction Mechanism)

The following diagram illustrates the generally accepted mechanism for the Wittig reaction.

Caption: Mechanism of the Wittig Reaction.

Conclusion

This compound serves as an efficient and versatile precursor for the synthesis of insect pheromones. The strategic use of its aldehyde and hydroxyl functionalities, particularly in stereoselective Wittig reactions, allows for the concise construction of complex pheromone structures like (Z)-7-dodecen-1-yl acetate. The protocols outlined provide a framework for researchers in the fields of chemical ecology, pest management, and drug development to utilize this valuable starting material in their synthetic endeavors.

References

Protecting Group Strategies for the Synthesis of 7-Hydroxyheptanal: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the strategic use of protecting groups in the synthesis of 7-hydroxyheptanal. The presence of both a primary alcohol and an aldehyde in this compound necessitates a careful selection of protecting groups to achieve chemoselectivity in subsequent synthetic transformations. This guide outlines orthogonal and chemoselective strategies for the protection and deprotection of the hydroxyl and aldehyde functionalities, ensuring high yields and purity of the desired intermediates.

Introduction

This compound is a bifunctional molecule containing a primary alcohol and an aldehyde. These functional groups exhibit distinct reactivities that can interfere with each other during multi-step syntheses. For instance, the hydroxyl group can react with organometallic reagents intended for the aldehyde, and the aldehyde can be incompatible with certain oxidation or reduction conditions aimed at modifying other parts of a molecule. Therefore, the use of protecting groups is essential to temporarily mask one functional group while transformations are carried out on the other.[1] An ideal protecting group strategy involves the use of groups that can be introduced and removed in high yields under mild conditions that do not affect other functional groups in the molecule.[2] This document explores two primary strategies: the selective protection of the alcohol and the selective protection of the aldehyde, as well as an orthogonal approach for the protection of both.

Chemoselective Protection Strategies

The choice of which functional group to protect first depends on the subsequent reaction steps. Aldehydes are generally more electrophilic than alcohols are nucleophilic, which can sometimes be exploited for chemoselective reactions. However, for cleaner and more controlled syntheses, protection is often the preferred route.

Strategy 1: Selective Protection of the Primary Alcohol

Silyl (B83357) ethers are the most common and effective protecting groups for alcohols due to their ease of formation, stability under a wide range of non-acidic conditions, and straightforward removal.[3] For a primary alcohol in the presence of an aldehyde, sterically hindered silyl chlorides like tert-butyldimethylsilyl chloride (TBDMSCl) or triisopropylsilyl chloride (TIPSCl) are ideal as they react preferentially with the alcohol over the aldehyde.[4]

Data Presentation: Silyl Ether Protection of this compound

| Step | Protecting Group | Reagents and Conditions | Solvent | Reaction Time | Typical Yield (%) | Ref. |

| Protection | TBDMS | This compound, TBDMSCl, Imidazole (B134444) | DMF | 2 - 4 h | >95 | [5] |